molecular formula C19H16ClN3O2 B4274074 [8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE

[8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Cat. No.: B4274074
M. Wt: 353.8 g/mol
InChI Key: YZXORVAEVXQVGC-UHFFFAOYSA-N
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Description

[8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the morpholinylcarbonyl group: This step might involve the reaction of the quinoline derivative with morpholine and a carbonylating agent such as phosgene or carbonyl diimidazole.

    Pyridinyl substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen atoms in the morpholine ring.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could also affect cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative known for its antimalarial activity.

    Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-chloroquinoline: A precursor for the synthesis of other quinoline derivatives.

Uniqueness

[8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

(8-chloro-2-pyridin-2-ylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-15-5-3-4-13-14(19(24)23-8-10-25-11-9-23)12-17(22-18(13)15)16-6-1-2-7-21-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXORVAEVXQVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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